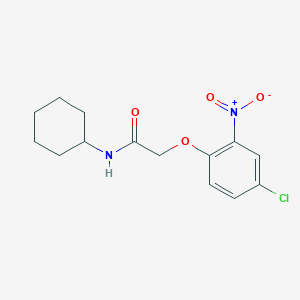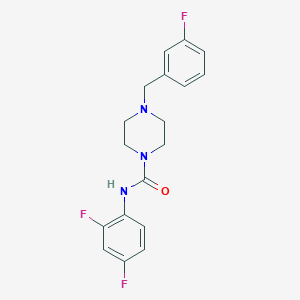![molecular formula C17H24N2O2 B5747895 N-[2-(acetylamino)phenyl]-3-cyclohexylpropanamide](/img/structure/B5747895.png)
N-[2-(acetylamino)phenyl]-3-cyclohexylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(acetylamino)phenyl]-3-cyclohexylpropanamide, also known as N-phenylacetyl-L-prolylcyclohexylglycine amide (PACG), is a synthetic compound that belongs to the family of cyclohexylamines. It was first synthesized in 1979 by the chemist Victor Briner and was initially studied for its potential as an analgesic. However, subsequent research has revealed that PACG has a range of other pharmacological properties that make it a promising candidate for a variety of applications.
作用机制
The exact mechanism of action of PACG is not yet fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of pain, mood, and cognition. PACG has been shown to selectively bind to the NR2B subunit of the NMDA receptor, which is thought to be responsible for its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
PACG has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, as well as increase the production of neurotrophic factors, which are important for the growth and survival of neurons. PACG has also been shown to modulate the activity of neurotransmitters such as dopamine, serotonin, and glutamate, which are involved in the regulation of mood, cognition, and pain perception.
实验室实验的优点和局限性
One of the main advantages of PACG for lab experiments is its well-established synthesis method, which makes it easy to produce in large quantities. It also has a range of pharmacological properties that make it a useful tool for studying the NMDA receptor and its role in various medical conditions. However, one limitation of PACG is that its mechanism of action is not yet fully understood, which makes it difficult to interpret some of the results of experiments.
未来方向
There are several potential future directions for research on PACG. One area of interest is the development of more selective NR2B antagonists, which could have fewer side effects than current medications. Another area of interest is the use of PACG in combination with other drugs, such as opioids, to enhance their analgesic effects and reduce their side effects. Finally, there is potential for PACG to be used in the treatment of other medical conditions, such as epilepsy and traumatic brain injury, which are also thought to involve the NMDA receptor.
合成方法
The synthesis of PACG involves the reaction of N-[2-(acetylamino)phenyl]-3-cyclohexylpropanamideyl-L-prolylglycine ethyl ester with cyclohexylamine. The resulting product is then acetylated to produce PACG. The synthesis of PACG has been well-established and is relatively straightforward, making it an attractive compound for further research.
科学研究应用
PACG has been studied extensively for its potential as a therapeutic agent in a range of medical conditions. It has been shown to have analgesic, anxiolytic, and antidepressant properties, as well as potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and schizophrenia. PACG has also been studied for its potential as a treatment for opioid addiction, as it has been shown to reduce withdrawal symptoms and drug-seeking behavior in animal models.
属性
IUPAC Name |
N-(2-acetamidophenyl)-3-cyclohexylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-13(20)18-15-9-5-6-10-16(15)19-17(21)12-11-14-7-3-2-4-8-14/h5-6,9-10,14H,2-4,7-8,11-12H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISXXOZZHRGHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)CCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5747822.png)



![ethyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5747866.png)
![4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5747867.png)
![2-[(4-ethylcyclohexyl)(propyl)amino]ethanol](/img/structure/B5747868.png)



![N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5747900.png)
![N'-[(2,4-dimethylbenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5747901.png)
![2-{[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B5747922.png)